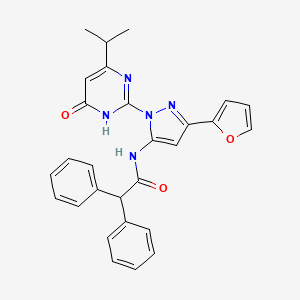

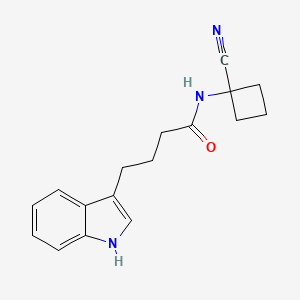

![molecular formula C24H16IN3O B3017072 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 537020-48-7](/img/structure/B3017072.png)

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives, as mentioned in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar approach could potentially be used for the synthesis of 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide, with appropriate modifications to introduce the iodine atom and the imidazo[1,2-a]pyridin moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray single crystallography, as seen in the first paper . The second paper discusses the non-planar structure of a related compound due to steric repulsion . This information could be relevant to the molecular structure analysis of the compound , suggesting that steric factors may also influence its conformation.

Chemical Reactions Analysis

The first paper describes a benzamide derivative that exhibits a color transition in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound this compound may also participate in chemical reactions that involve ICT or other mechanisms depending on its functional groups and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. The first paper reports on the solid-state properties and hydrogen bonding interactions in the solution phase . The third paper discusses the luminescent properties of naphthalimide-benzamide compounds in both solid state and solution, as well as their aggregation-enhanced emission and multi-stimuli-responsive properties . These findings suggest that the compound may also exhibit interesting optical and responsive properties, which would be worth investigating.

Applications De Recherche Scientifique

Photoluminescent and Multi-Stimuli-Responsive Properties

Research on related compounds shows their potential in luminescent applications. Srivastava et al. (2017) studied compounds with similar structure and found them to be luminescent in both solution and solid state, exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties, suggesting applications in optical materials and sensors (Srivastava et al., 2017).

Synthesis and Characterization for Organic Materials

Zhu et al. (2022) reported a synthetic method for similar compounds, highlighting their versatility and high yield, indicating potential in the synthesis of organic materials and pharmaceuticals (Zhu et al., 2022).

Metal Ion Detection and Polymerization

Zhou et al. (2008) synthesized a novel monomer related to the given compound for use in metal ion detection. This monomer was copolymerized via reversible addition–fragmentation chain transfer polymerization, demonstrating applications in analytical chemistry and material science (Zhou et al., 2008).

Coordination Polymers for Sensing Applications

Lakshmanan et al. (2021) researched the formation of coordination polymers with compounds similar to 4-Iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide. These polymers exhibited porosity and high selectivity in sensing volatile organic compounds and metal ions, indicating potential applications in chemical sensing and filtration (Lakshmanan et al., 2021).

Anticancer Activity

Mansour et al. (2021) synthesized derivatives with a similar naphthalene structure, demonstrating significant inhibition against various human cancer cell lines, suggesting their potential in developing anticancer drugs (Mansour et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .

Mode of Action

Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors .

Biochemical Pathways

It can be inferred from related compounds that the gabaergic system might be involved .

Result of Action

Related compounds have been found to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Propriétés

IUPAC Name |

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16IN3O/c25-20-12-10-17(11-13-20)24(29)27-23-22(26-21-7-3-4-14-28(21)23)19-9-8-16-5-1-2-6-18(16)15-19/h1-15H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJXZDQVFFMKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=C(C=C5)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)

![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)

![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)

![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)